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molecular formula C19H23BO3 B8340107 4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane

Cat. No. B8340107
M. Wt: 310.2 g/mol
InChI Key: HCTGQGPRWYEMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481733B2

Procedure details

Prepared from [2-(4-bromo-phenoxy)-ethyl]-diethyl-amine according to general Method I for borylation described above for preparation of 4,4,5,5-tetramethyl-2-(2-methyl-4-phenoxy-phenyl)-[1,3,2]dioxaborolane.

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][CH2:8][N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[CH:4][CH:3]=1.[CH3:16][C:17]1([CH3:38])[C:21]([CH3:23])([CH3:22])[O:20][B:19](C2C=CC(OC3C=CC=CC=3)=CC=2C)[O:18]1>>[CH2:10]([N:9]([CH2:12][CH3:13])[CH2:8][CH2:7][O:6][C:5]1[CH:14]=[CH:15][C:2]([B:19]2[O:20][C:21]([CH3:23])([CH3:22])[C:17]([CH3:38])([CH3:16])[O:18]2)=[CH:3][CH:4]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(OCCN(CC)CC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(C=C(C=C1)OC1=CC=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N(CCOC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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